![molecular formula C8H15NO2 B12630115 Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
Methyl 3-[(prop-2-en-1-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an amino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(prop-2-en-1-yl)amino]butanoate typically involves the esterification of 3-[(prop-2-en-1-yl)amino]butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. The use of flow microreactors has been shown to enhance the synthesis of esters, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(prop-2-en-1-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(prop-2-en-1-yl)amino]butanoic acid.
Reduction: 3-[(prop-2-en-1-yl)amino]butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(prop-2-en-1-yl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-[(prop-2-en-1-yl)amino]butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-[(prop-2-en-1-yl)amino]butanoate: A synthetic cannabinoid receptor agonist with similar structural features.
Ethyl 3-[(prop-2-en-1-yl)amino]butanoate: An ester with a similar backbone but different alkyl group.
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: A compound with a shorter carbon chain.
Uniqueness
Methyl 3-[(prop-2-en-1-yl)amino]butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in organic synthesis, providing opportunities for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3-(prop-2-enylamino)butanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-7(2)6-8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 |
InChI Key |
JRKYCXKKTZJGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



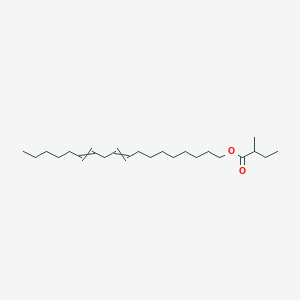
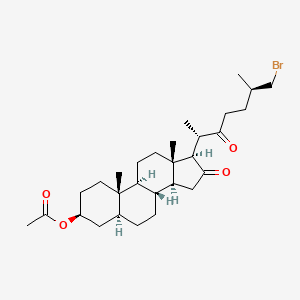
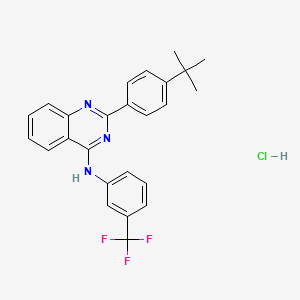
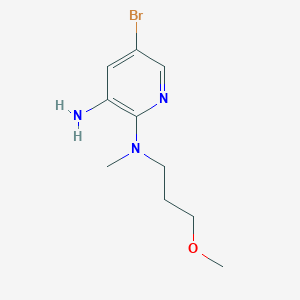
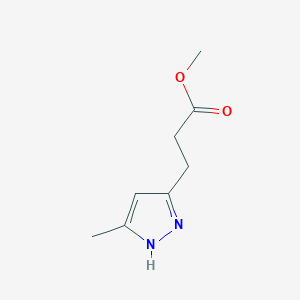
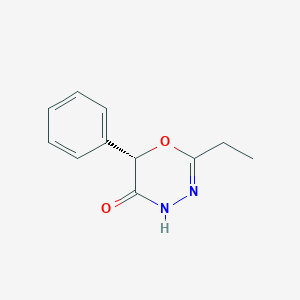
![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
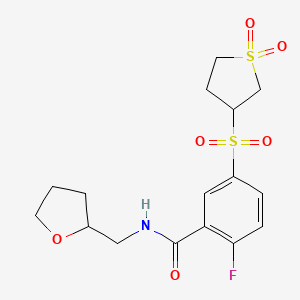
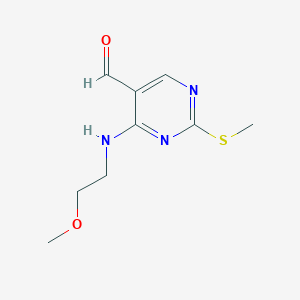
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)

